molecular formula C21H24N3+ B11700130 3-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-2-ethyl-1-phenyl-1H-pyrazol-2-ium

3-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-2-ethyl-1-phenyl-1H-pyrazol-2-ium

Cat. No.: B11700130
M. Wt: 318.4 g/mol
InChI Key: JJZZSBKQNVPHMP-UHFFFAOYSA-N
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Description

3-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-2-ETHYL-1-PHENYL-1H-PYRAZOL-2-IUM is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pyrazolium core. The compound’s structure allows it to exhibit interesting photophysical and chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of 3-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-2-ETHYL-1-PHENYL-1H-PYRAZOL-2-IUM involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach includes the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-2-ETHYL-1-PHENYL-1H-PYRAZOL-2-IUM undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups on the phenyl ring or pyrazolium core are replaced by other substituents. .

Scientific Research Applications

3-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-2-ETHYL-1-PHENYL-1H-PYRAZOL-2-IUM has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-2-ETHYL-1-PHENYL-1H-PYRAZOL-2-IUM exerts its effects is primarily through its ability to participate in intramolecular charge transfer (ICT) processes. The dimethylamino group acts as an electron donor, while the pyrazolium core serves as an electron acceptor. This electron transfer leads to the formation of an excited state with unique photophysical properties, which can be exploited in various applications .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-2-ETHYL-1-PHENYL-1H-PYRAZOL-2-IUM lies in its specific combination of functional groups and the resulting photophysical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H24N3+

Molecular Weight

318.4 g/mol

IUPAC Name

4-[(E)-2-(2-ethyl-1-phenylpyrazol-2-ium-3-yl)ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C21H24N3/c1-4-23-21(16-17-24(23)20-8-6-5-7-9-20)15-12-18-10-13-19(14-11-18)22(2)3/h5-17H,4H2,1-3H3/q+1

InChI Key

JJZZSBKQNVPHMP-UHFFFAOYSA-N

Isomeric SMILES

CC[N+]1=C(C=CN1C2=CC=CC=C2)/C=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CC[N+]1=C(C=CN1C2=CC=CC=C2)C=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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